
(E)-3-(benzofuran-2-yl)-1-(5-chloro-2-hydroxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(E)-3-(benzofuran-2-yl)-1-(5-chloro-2-hydroxyphenyl)prop-2-en-1-one" is a benzofuran derivative, which is a class of compounds known for their diverse biological activities. Benzofuran derivatives have been extensively studied due to their potential therapeutic applications, including their role as β-amyloid aggregation inhibitors, which are relevant in the context of Alzheimer's disease research .
Synthesis Analysis
The synthesis of benzofuran derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of a related compound, 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, was achieved through a one-pot synthesis involving a Pummerer reaction followed by desulfurization . Another example is the synthesis of (E)-N’-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide, which was prepared by reacting equimolar equivalents of two precursor molecules in anhydrous ethanol with a catalytic amount of hydrochloric acid . These methods highlight the versatility and creativity required in the synthesis of benzofuran derivatives.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is typically confirmed using techniques such as nuclear magnetic resonance (NMR) and X-ray diffraction. For example, the structure of the triazole-carbohydrazide benzofuran derivative was confirmed using these methods, ensuring the correct formation of the desired compound . These analytical techniques are crucial for verifying the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions, which are essential for their functionalization and the development of new compounds with potential biological activities. The synthesis of (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones from (E)-1-(benzofuran-2-yl)ethan-1-one O-methyl oximes and iodobenzenes via a palladium-catalyzed dearomative arylation/oxidation reaction is an example of the chemical transformations that can be applied to benzofuran derivatives . This method demonstrates the ability to introduce new functional groups and modify the benzofuran core structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of substituents such as chloro, methoxy, and diethylamino groups can affect properties like solubility, melting point, and reactivity. These properties are important for the compound's potential use in pharmaceutical applications, as they can influence the compound's bioavailability and interaction with biological targets. The specific properties of "this compound" would need to be determined experimentally, but the studies on related compounds provide a foundation for understanding the general behavior of benzofuran derivatives .
Wissenschaftliche Forschungsanwendungen
Cytotoxic and Antiproliferative Properties
Research has shown that compounds related to (E)-3-(benzofuran-2-yl)-1-(5-chloro-2-hydroxyphenyl)prop-2-en-1-one exhibit significant cytotoxic and antiproliferative activities. For instance, neolignans isolated from Daphniphyllum macropodum, which include similar benzofuran compounds, have demonstrated dose-dependent cancer cell growth inhibition in human NSCLC A549 and H460 cell lines (Ma et al., 2017).
Dielectric and Thermal Properties
The methacrylate polymer bearing a chalcone side group, synthesized using a compound similar to this compound, was studied for its dielectric and thermal properties. These properties are crucial for applications in materials science (Çelik & Coskun, 2018).
Application in β-Amyloid Aggregation Inhibition
Compounds derived from 2-(4-hydroxyphenyl)benzofurans, structurally related to the compound , have been utilized as β-amyloid aggregation inhibitors. This is significant in the context of Alzheimer's disease research (Choi et al., 2004).
Estrogen Receptor Affinity
Studies involving arylobenzofurans, which are structurally similar to this compound, have shown these compounds to have a binding affinity for the estrogen receptor. This has implications for hormone-related treatments and research (Halabalaki et al., 2000).
Solubility in Organic Solvents
In a study involving solubility measurements of various compounds in solvents, compounds like 3,6‐bis(5‐(benzofuran‐2‐yl)thiophen‐2‐yl)‐2,5‐bis(2‐ethylhexyl)pyrrolo[3,4‐c]pyrrole‐1,4‐dione were explored. Understanding solubility properties is crucial for pharmaceutical formulation and material science applications (Walker et al., 2011).
Eigenschaften
IUPAC Name |
(E)-3-(1-benzofuran-2-yl)-1-(5-chloro-2-hydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO3/c18-12-5-7-15(19)14(10-12)16(20)8-6-13-9-11-3-1-2-4-17(11)21-13/h1-10,19H/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECZRHFDZKIJMW-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C=CC(=O)C3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)/C=C/C(=O)C3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

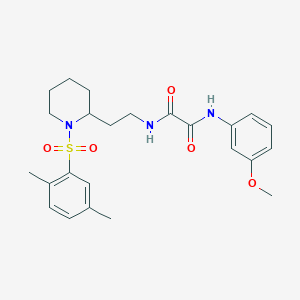
![2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B2517149.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2517150.png)
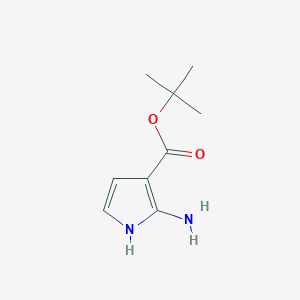
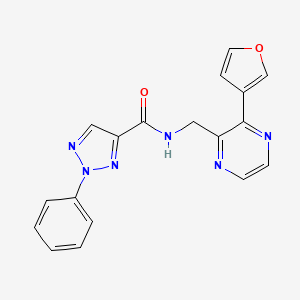
![5-bromo-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2517153.png)
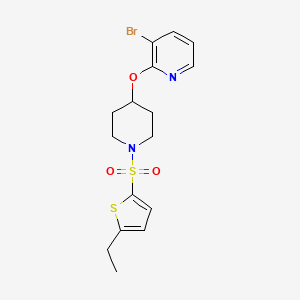

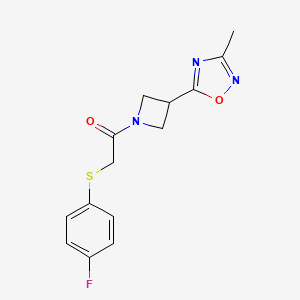
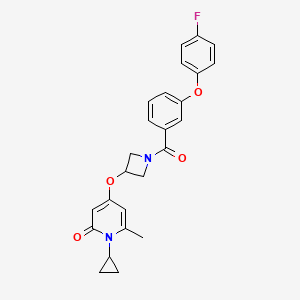
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B2517164.png)
![N-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2517165.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole](/img/structure/B2517167.png)
![N-(5-chloro-2-methoxyphenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2517169.png)